3-Isopropyl-5-propyl-1H-pyrazole
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Overview
Description
3-Isopropyl-5-propyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This specific compound, with isopropyl and propyl substituents at positions 3 and 5 respectively, is of interest due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-propyl-1H-pyrazole typically involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives. One common method is the reaction of 3-isopropyl-1H-pyrazole with propyl bromide under basic conditions to introduce the propyl group at the 5-position .
Industrial Production Methods: Industrial production methods for pyrazole derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-5-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
3-Isopropyl-5-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Pyrazole derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and derivative being studied .
Comparison with Similar Compounds
- 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Isopropyl-5-methyl-1H-pyrazole
- 3-Isopropyl-5-ethyl-1H-pyrazole
Comparison: 3-Isopropyl-5-propyl-1H-pyrazole is unique due to its specific substituents, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards molecular targets .
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
3-propan-2-yl-5-propyl-1H-pyrazole |
InChI |
InChI=1S/C9H16N2/c1-4-5-8-6-9(7(2)3)11-10-8/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
GYAWDICGIDXLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NN1)C(C)C |
Origin of Product |
United States |
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